molecular formula C18H22F4Si2 B14440574 Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- CAS No. 79035-75-9

Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl-

Cat. No.: B14440574
CAS No.: 79035-75-9
M. Wt: 370.5 g/mol
InChI Key: QVWBKKPHRQYLHC-UHFFFAOYSA-N
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Description

Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- is a specialized organosilicon compound characterized by the presence of fluorine atoms and phenyl groups attached to a silane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- typically involves the reaction of dimethylphenylsilane with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient large-scale production while maintaining consistent quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the development of bio-compatible materials and as a component in certain biochemical assays.

    Industry: The compound is used in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- involves its interaction with various molecular targets. The fluorine atoms and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Silane, 1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[1,1,1-trimethyl-: This compound has a similar structure but with trimethyl groups instead of dimethylphenyl groups.

    Benzene, 1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis-: This compound features benzene rings instead of silane.

    Ethane, 1,1,2,2-tetrafluoro-: A simpler compound with only ethane and fluorine atoms.

Uniqueness

Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- is unique due to the presence of both fluorine atoms and phenyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

79035-75-9

Molecular Formula

C18H22F4Si2

Molecular Weight

370.5 g/mol

IUPAC Name

[2-[dimethyl(phenyl)silyl]-1,1,2,2-tetrafluoroethyl]-dimethyl-phenylsilane

InChI

InChI=1S/C18H22F4Si2/c1-23(2,15-11-7-5-8-12-15)17(19,20)18(21,22)24(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

QVWBKKPHRQYLHC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(C(F)(F)[Si](C)(C)C2=CC=CC=C2)(F)F

Origin of Product

United States

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